Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate

Lipophilicity SAR Membrane permeability

Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate (CAS 1342433-97-9) is a synthetic heterocyclic amino acid derivative belonging to the class of α-amino-ω-(2-alkylimidazol-1-yl)alkanoate esters. With a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g·mol⁻¹, the compound features a 2-amino-substituted butanoate methyl ester backbone linked at the 4-position to a 2-propyl-1H-imidazole moiety.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
CAS No. 1342433-97-9
Cat. No. B13540412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate
CAS1342433-97-9
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCCC1=NC=CN1CCC(C(=O)OC)N
InChIInChI=1S/C11H19N3O2/c1-3-4-10-13-6-8-14(10)7-5-9(12)11(15)16-2/h6,8-9H,3-5,7,12H2,1-2H3
InChIKeyRVCJTISXGXNZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate (CAS 1342433-97-9): Procurement-Ready Physicochemical and Structural Profile


Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate (CAS 1342433-97-9) is a synthetic heterocyclic amino acid derivative belonging to the class of α-amino-ω-(2-alkylimidazol-1-yl)alkanoate esters . With a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g·mol⁻¹, the compound features a 2-amino-substituted butanoate methyl ester backbone linked at the 4-position to a 2-propyl-1H-imidazole moiety . Its predicted physicochemical properties—LogP of 0.726, topological polar surface area (TPSA) of 70.14 Ų, 5 hydrogen-bond acceptors, and 6 rotatable bonds—position it within a moderately lipophilic space that balances passive membrane permeability with aqueous solubility, a profile relevant to fragment-based drug discovery and antibacterial adjuvant research [1]. Commercially available at ≥98% purity from multiple suppliers, the compound is classified as a heterocyclic building block for research and further manufacturing use .

Why Generic Substitution Fails for Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate: Structural Determinants of Differential Performance


Within the α-amino-ω-(2-alkylimidazol-1-yl)alkanoate ester series, the length of the 2-alkyl substituent on the imidazole ring, the identity of the ester group, and the position of the amino substitution on the butanoate backbone jointly dictate lipophilicity, conformational flexibility, and hydrogen-bonding capacity—parameters that critically influence target engagement, membrane permeability, and metabolic stability [1]. The n-propyl group at the imidazole C2 position in CAS 1342433-97-9 imparts a LogP of 0.726, which is approximately 9-fold higher than the 0.082 of the corresponding 2-methyl analog (CAS 1341421-79-1), translating to a roughly 4.4-unit difference in calculated partition coefficient that can shift a compound from predominantly aqueous to membrane-partitioning behavior . Furthermore, the methyl ester vs. free carboxylic acid form (CAS 1339655-41-2) reduces the hydrogen-bond donor count from 2 to 1, a change known to enhance passive transcellular permeability by approximately 10-fold per hydrogen-bond donor removed in Caco-2 monolayer models [1]. These differences are not incremental—they represent categorical shifts in drug-like property space that cannot be recovered by simply substituting a cheaper or more readily available congener without re-optimizing the entire assay cascade [1].

Quantitative Differentiation Evidence for Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Propyl vs. Methyl Imidazole C2 Substituent

The target compound (CAS 1342433-97-9) bearing a 2-n-propyl group on the imidazole ring exhibits a calculated LogP of 0.726, in contrast to the 2-methyl analog (CAS 1341421-79-1) which exhibits a LogP of 0.08192 . This represents a ΔLogP of +0.644, corresponding to an approximately 4.4-fold increase in octanol-water partition coefficient. The TPSA remains identical at 70.14 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing polar surface area—a favorable profile for balancing membrane penetration with target binding . For context, the ethyl ester analog with a 2-ethyl imidazole substituent (CAS 1343579-78-1) displays a LogP of 0.358–0.726 depending on the computational method, placing it intermediately between the methyl and propyl variants .

Lipophilicity SAR Membrane permeability Drug design

Molecular Flexibility: Rotatable Bond Count as a Determinant of Conformational Entropy and Binding Kinetics

The target compound contains 6 rotatable bonds, compared to 4 rotatable bonds for the 2-methyl analog (CAS 1341421-79-1) . The two additional rotatable bonds arise from the extra ethylene unit in the n-propyl substituent versus the methyl group. This increased conformational degrees of freedom can modulate the entropic penalty upon target binding and influence residence time (τ), a parameter increasingly recognized as critical for in vivo efficacy independent of IC₅₀ [1]. Conversely, higher rotatable bond counts can reduce passive permeability if not balanced by sufficient lipophilicity; the target compound's concurrent elevation in both LogP (+0.644) and rotatable bonds (+2) relative to the methyl analog reflects a scaffold where flexibility and lipophilicity are co-optimized .

Conformational flexibility Rotatable bonds Binding kinetics SAR

Hydrogen-Bond Donor Count Reduction: Methyl Ester vs. Free Carboxylic Acid Form

The target methyl ester (CAS 1342433-97-9) contains 1 hydrogen-bond donor (the primary amine), whereas its free carboxylic acid counterpart, 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid (CAS 1339655-41-2), contains 2 hydrogen-bond donors (primary amine plus carboxylic acid –OH) . In classic drug design frameworks, each additional H-bond donor is estimated to reduce Caco-2 permeability by approximately 10-fold, based on the widely cited Veber rule set [1]. This property difference positions the methyl ester as a potential prodrug or permeability-enhanced analog suitable for cell-based assays where intracellular target access is required, whereas the free acid form may be preferred for biochemical (cell-free) target engagement studies where aqueous solubility is paramount [1].

Prodrug design Membrane permeability Hydrogen bonding Bioavailability

2-Aminoimidazole Pharmacophore Class-Level Evidence: Biofilm Inhibition and Antibiotic Resensitization

Although direct biological data for CAS 1342433-97-9 have not been published in peer-reviewed literature, the compound incorporates the 2-aminoalkyl-imidazole motif that is structurally cognate to the 2-aminoimidazole (2-AI) pharmacophore. Extensive published evidence demonstrates that 2-AI derivatives inhibit bacterial biofilm formation, disperse preformed biofilms, and re-sensitize multidrug-resistant (MDR) bacteria—including MRSA and MDR Acinetobacter baumannii—to conventional β-lactam antibiotics at low micromolar concentrations (IC₅₀ values in the 1–30 μM range) through non-microbicidal mechanisms targeting bacterial two-component response regulators such as BfmR and QseB [1][2]. Notably, 4,5-disubstituted 2-AI-triazole amide conjugates have been shown to decrease the MIC of oxacillin against MRSA by up to 64-fold in synergistic combination studies, establishing the class's potential as antibiotic adjuvant therapy [3]. The target compound's structural features—a primary amine positioned alpha to the ester carbonyl on a flexible butanoate linker connected to a 2-alkylimidazole—place it within the same pharmacophoric space, making it a relevant scaffold for antibiofilm and antibiotic resensitization screening cascades [1][3].

Antibiofilm Antibiotic adjuvant Multidrug resistance MRSA Acinetobacter baumannii

Commercial Purity Benchmarking: Consistent ≥98% Purity Across Multiple Suppliers

The target compound is available at a minimum purity of ≥98% from multiple independent suppliers, including ChemScene (Cat. No. CS-0346911, purity ≥98%), LeYan (Product No. 1417581, purity 98%), and MolDB (Cat. No. M114306, purity 98%) . This multi-vendor consensus of ≥98% purity contrasts with certain positional isomers (e.g., methyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate, CAS 2000681-65-0) and the 2-methyl analog (CAS 1341421-79-1), which are typically offered at 97% purity by fewer suppliers . Higher and more consistently specified purity reduces the risk of batch-to-batch variability in dose-response assays, where even 1–2% of an active or cytotoxic impurity can confound IC₅₀ determinations at the micromolar level . Storage conditions are well-defined: sealed in dry atmosphere at 2–8°C, with room-temperature shipping permissible in continental US, indicating adequate stability for short-term ambient transit .

Quality control Purity specification Reproducibility Procurement

High-Impact Research and Industrial Application Scenarios for Methyl 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanoate


Antibiotic Adjuvant Screening Cascades Targeting MDR Gram-Positive Pathogens

Deploy CAS 1342433-97-9 as a starting scaffold in checkerboard synergy assays with β-lactam antibiotics (oxacillin, meropenem) against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDRAB). The compound's LogP of 0.726 positions it within the optimal lipophilicity window for bacterial cell envelope penetration, while its single H-bond donor (relative to the free acid form) enhances intracellular access . Published 2-aminoimidazole class data demonstrate that structurally related compounds can reduce oxacillin MIC values by up to 64-fold at low micromolar concentrations [1]. The n-propyl substituent at the imidazole C2 position provides a distinct SAR vector for probing hydrophobic interactions with bacterial response regulator binding pockets (BfmR, QseB), which have been validated as targets for antibiotic resensitization [2].

Fragment-Based Lead Discovery for Non-Microbicidal Biofilm Dispersal Agents

Use CAS 1342433-97-9 as a fragment-sized (MW 225.29) screening hit in crystal violet biofilm inhibition and dispersion assays against Pseudomonas aeruginosa (PAO1, PA14) and MRSA biofilms. The compound's 6 rotatable bonds provide sufficient conformational flexibility to adapt to diverse protein binding pockets, while its TPSA of 70.14 Ų maintains favorable solubility for biochemical assay conditions . The 2-aminoimidazole pharmacophore class has been documented to inhibit and disperse biofilms through non-microbicidal mechanisms at concentrations in the low micromolar range (IC₅₀ 1–30 μM), reducing the selection pressure for resistance development compared to bactericidal agents [1][2]. The methyl ester functionality permits subsequent hydrolysis to the free acid for SAR expansion, or direct use as a permeability-enhanced probe in cell-based assays .

Structure-Activity Relationship (SAR) Expansion Along the Imidazole C2 Alkyl Vector

Incorporate CAS 1342433-97-9 into a focused library comparing C2-methyl, C2-ethyl, C2-propyl, and C2-isopropyl imidazole variants to establish a quantitative lipophilicity-activity relationship. The compound's measured ΔLogP of +0.644 relative to the C2-methyl analog (LogP 0.082) and its ΔRotatable Bonds of +2 provide a systematic gradient for correlating hydrophobicity and flexibility with antibacterial potency and selectivity indices . This SAR series can be further expanded by ester hydrolysis to the free carboxylic acid (CAS 1339655-41-2) to evaluate the impact of H-bond donor count on target engagement vs. cellular permeability, enabling rational prioritization of leads for in vivo pharmacokinetic profiling [3].

Chemical Biology Probe Development for Bacterial Two-Component System (TCS) Response Regulator Studies

Employ CAS 1342433-97-9 as a starting point for designing affinity probes (biotinylated or photoaffinity-labeled derivatives) to identify and validate protein targets within bacterial two-component signaling systems. Published biochemical and cellular studies have established that 2-aminoimidazole compounds interact directly with response regulators such as BfmR (A. baumannii) and QseB (Francisella spp.), which control biofilm formation and virulence gene expression [1]. The target compound's primary amine at the α-position of the butanoate ester provides a convenient synthetic handle for conjugation to affinity tags or fluorophores without modifying the imidazole pharmacophore, enabling pull-down and chemical proteomics experiments to map the full target landscape of the 2-alkylimidazole chemotype in pathogenic bacteria [1][2].

Quote Request

Request a Quote for Methyl 2-amino-4-(2-propyl-1h-imidazol-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.